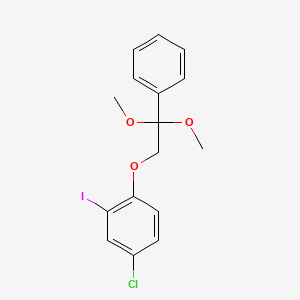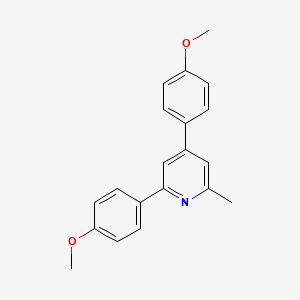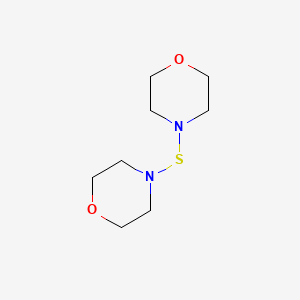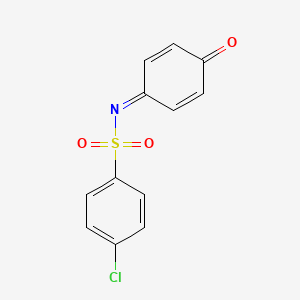![molecular formula C15H15N5O3S2 B14168018 N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide CAS No. 416890-35-2](/img/structure/B14168018.png)
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is known for its ability to inhibit certain enzymes, making it a valuable tool in various fields of research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse compounds by varying the acyl chloride used in the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Applications De Recherche Scientifique
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as carbonic anhydrases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to various physiological effects. This inhibition can disrupt processes like pH regulation, metabolism, and signal transduction .
Comparaison Avec Des Composés Similaires
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide is unique compared to other similar compounds due to its specific structure and enzyme inhibition properties. Similar compounds include:
N-[[4-(sulfamoylphenyl)carbamothioyl]benzamide: This compound also inhibits carbonic anhydrases but may have different potency and selectivity.
N-[[4-(aminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide: Another related compound with similar enzyme inhibition properties but distinct structural features.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.
Propriétés
Numéro CAS |
416890-35-2 |
|---|---|
Formule moléculaire |
C15H15N5O3S2 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H15N5O3S2/c16-14(17)20-25(22,23)12-8-6-11(7-9-12)18-15(24)19-13(21)10-4-2-1-3-5-10/h1-9H,(H4,16,17,20)(H2,18,19,21,24) |
Clé InChI |
DJZSBWMGZQHMBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Solubilité |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)


![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)


![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)

![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)

![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
